Diethyl (2-nitroethyl)phosphonate
Description
Overview of Organophosphorus Chemistry and Nitro-Functionalized Compounds
Organophosphorus chemistry is a vast and vital branch of chemistry that explores organic compounds containing phosphorus. wikipedia.org These compounds exhibit a wide range of properties and applications, from pesticides and flame retardants to crucial reagents in organic synthesis and pharmaceuticals. wikipedia.orgrsc.org Phosphorus, like nitrogen, is in group 15 of the periodic table, which explains some of the similarities in the properties of their respective compounds. wikipedia.org Organophosphorus compounds are generally classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.orgyoutube.com
Nitro-functionalized compounds are organic molecules that contain one or more nitro groups (-NO2). These compounds are highly valuable in synthetic chemistry due to the electron-withdrawing nature of the nitro group, which activates adjacent parts of the molecule for various chemical transformations. mit.edumit.edu They serve as readily available precursors for the construction of a wide array of nitrogen-containing molecules. mit.edumit.edu The reduction of the nitro group to an amino group is a particularly important transformation, providing a pathway to amino acids and other biologically relevant compounds.
The combination of a phosphonate (B1237965) and a nitro group within the same molecule, as seen in diethyl (2-nitroethyl)phosphonate, creates a bifunctional reagent with unique reactivity. The phosphonate moiety offers a handle for further chemical modifications, while the nitro group can be transformed into other functional groups, making these compounds valuable intermediates in organic synthesis.
Academic Context and Research Significance of β-Nitro Phosphonates
β-Nitro phosphonates, including this compound, hold considerable significance in academic research primarily due to their role as precursors to β-amino phosphonic acids. nih.gov These amino phosphonic acids are phosphorus analogs of β-amino acids and have attracted intense interest for their diverse biological activities. nih.gov The first naturally occurring compound with a carbon-phosphorus (C-P) bond, 2-aminoethylphosphonic acid, was discovered in 1959, paving the way for the exploration of this class of compounds. nih.govresearchgate.net
The enantioselective synthesis of β-amino phosphonic acids has been a significant challenge for chemists. nih.gov A logical and widely explored approach to address this challenge is through the enantioselective Michael addition of phosphites to nitroalkenes, which yields chiral β-nitro phosphonates. nih.gov Subsequent reduction of the nitro group provides access to the desired chiral β-amino phosphonates. nih.gov This strategy has led to the development of various catalytic systems, including both metal-based and organocatalytic approaches, to achieve high yields and enantioselectivities. nih.govresearchgate.net
The research in this area is driven by the potential applications of the resulting amino phosphonic acids in medicinal chemistry and drug discovery. The development of efficient and stereoselective methods for the synthesis of β-nitro phosphonates is therefore a key focus of ongoing research.
Historical Development of Synthetic Approaches to Nitroethyl Phosphonates
The synthesis of nitroethyl phosphonates, particularly this compound, has evolved over time, with the Michael addition reaction being a cornerstone of these synthetic efforts. The conjugate addition of nucleophiles to electron-deficient alkenes, such as nitroalkenes, is a fundamental carbon-carbon bond-forming reaction. rsc.org
Historically, the addition of dialkyl phosphites to nitroalkenes has been a common method for preparing β-nitro phosphonates. This reaction, often referred to as a phospha-Michael addition, can be catalyzed by bases. rsc.org The reaction involves the addition of the P-H bond of the phosphite (B83602) across the carbon-carbon double bond of the nitroalkene. wikipedia.org
Early methods often utilized strong bases, which could lead to side reactions and limitations in substrate scope. The quest for milder and more selective reaction conditions has led to significant advancements. The development of organocatalysis has provided powerful tools for the asymmetric synthesis of β-nitro phosphonates. For instance, chiral squaramides and bifunctional urea/thiourea (B124793) catalysts derived from 2-aminoDMAP have been shown to effectively catalyze the enantioselective Michael addition of phosphites and other nucleophiles to nitroalkenes. nih.govmetu.edu.trmetu.edu.tr
Furthermore, variations of the Michael addition, such as those catalyzed by Lewis acids or employing different phosphorus-containing nucleophiles, have expanded the synthetic toolbox for accessing a diverse range of nitroethyl phosphonates with high efficiency and stereocontrol. rsc.org These developments have been crucial for advancing the study and application of this important class of compounds.
| Reaction Type | Catalyst/Reagent | Key Features | Reference(s) |
| Michael Addition | Base (e.g., DBU, CaO) | Addition of H-phosphonates to nitroalkenes. | rsc.org |
| Asymmetric Michael Addition | Chiral Squaramide | High enantioselectivity in the addition of diphenyl phosphite to nitroalkenes. | nih.gov |
| Asymmetric Michael Addition | Cinchonine-Li Complex | Stereoselective addition of phosphonate-stabilized carbanions to nitroalkenes. | researchgate.net |
| Asymmetric Michael Addition | Bifunctional 2-aminoDMAP/Urea | Enantioselective addition of diethyl malonate to nitroolefins. | metu.edu.trmetu.edu.tr |
Structure
3D Structure
Properties
CAS No. |
73084-26-1 |
|---|---|
Molecular Formula |
C6H14NO5P |
Molecular Weight |
211.15 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-nitroethane |
InChI |
InChI=1S/C6H14NO5P/c1-3-11-13(10,12-4-2)6-5-7(8)9/h3-6H2,1-2H3 |
InChI Key |
UTXPERVTEWGQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC[N+](=O)[O-])OCC |
Origin of Product |
United States |
Chemical Reactivity and Transformational Pathways of Diethyl 2 Nitroethyl Phosphonate
Transformations of the Nitro Group
The nitro group in Diethyl (2-nitroethyl)phosphonate is the primary site for a range of synthetic modifications, including reduction to the corresponding amine and oxidative conversions to carbonyl functionalities.
Catalytic Reduction to Aminoethyl Phosphonates
The reduction of the nitro group to a primary amine is a cornerstone transformation, yielding diethyl (2-aminoethyl)phosphonate. This product is a valuable precursor for α-aminophosphonic acids and their derivatives, which are recognized for their biological activities. nih.gov The conversion is typically achieved through catalytic hydrogenation.
A variety of catalytic systems can be employed for this reduction. Common catalysts include transition metals such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel (Ra-Ni). The reaction is generally performed under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol (B129727).
Another effective method for this transformation is the use of indium in dilute aqueous hydrochloric acid, which facilitates a one-pot synthesis of α-amino phosphonates from nitro compounds, carbonyls, and phosphites at room temperature. organic-chemistry.org This process involves the reduction of the nitro group to an amine, followed by imine formation and hydrophosphonylation. organic-chemistry.org The synthesis of new aminophosphonate derivatives of tris(2-aminoethyl)amine (B1216632) has also been reported, highlighting the utility of the aminoethylphosphonate scaffold. researchgate.net
Table 1: Catalytic Systems for Nitro Group Reduction
| Catalyst | Reagent | Conditions | Product |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Room Temperature | Diethyl (2-aminoethyl)phosphonate |
| Raney Nickel (Ra-Ni) | H₂ gas | Methanol, Room Temperature | Diethyl (2-aminoethyl)phosphonate |
Oxidative Transformations of the Nitro Functionality
The nitro group of this compound can undergo oxidative transformations, most notably the Nef reaction, to produce carbonyl compounds. organic-chemistry.orgresearchgate.net The Nef reaction converts a primary nitroalkane, via its nitronate salt, into an aldehyde upon treatment with strong acid. organic-chemistry.orgchemistry-reaction.comwikipedia.org For this compound, this would yield diethyl (2-oxoethyl)phosphonate.
The mechanism begins with the deprotonation of the α-carbon to form a nitronate salt. organic-chemistry.orgwikipedia.org Subsequent acidification leads to the formation of a nitronic acid, which is then hydrolyzed to the corresponding carbonyl compound and nitrous oxide. wikipedia.orgyoutube.com
Besides the classical acid-mediated Nef reaction, oxidative variations using reagents like potassium permanganate (B83412) (KMnO₄) or ozone can also achieve this transformation. wikipedia.org For instance, flavoprotein nitroalkane oxidase can catalyze the oxidation of neutral nitroalkanes to their corresponding aldehydes or ketones. nih.gov These enzymatic methods represent a greener alternative for the oxidative denitrification of nitroalkanes. nih.govresearchgate.net
Reactions Involving the Phosphonate (B1237965) Moiety
The diethyl phosphonate ester group is also amenable to chemical modification, primarily through hydrolysis to the corresponding phosphonic acid or through transesterification to other phosphonate esters.
Hydrolysis of Diethyl Ester to Phosphonic Acid Forms
The hydrolysis of the diethyl ester groups in this compound yields the corresponding (2-nitroethyl)phosphonic acid. This transformation can be carried out under either acidic or basic conditions. nih.govresearchgate.net The hydrolysis is a stepwise process, allowing for the potential isolation of the monoester intermediate, (2-nitroethyl)phosphonic acid monoethyl ester, before complete hydrolysis to the diacid. nih.gov
Acid-catalyzed hydrolysis is frequently performed using concentrated aqueous solutions of strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) with heating. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of water on the phosphorus atom. nih.gov
Base-catalyzed hydrolysis, typically using sodium hydroxide (B78521) (NaOH), is also effective. nih.gov This method first produces the sodium salt of the phosphonic acid, which is then neutralized with acid in a separate step to yield the free phosphonic acid. nih.gov The rate of alkaline hydrolysis is sensitive to steric hindrance from the ester groups. nih.govrsc.org
An alternative method for dealkylation of the phosphonate esters is the McKenna reaction, which involves treatment with bromotrimethylsilane (B50905) (BTMS) followed by solvolysis with an alcohol like methanol or ethanol. beilstein-journals.org
Table 2: Conditions for Phosphonate Ester Hydrolysis
| Condition | Reagent | Product |
|---|---|---|
| Acidic | aq. HCl, heat | (2-nitroethyl)phosphonic acid |
| Basic | 1. NaOH, heat; 2. H⁺ | (2-nitroethyl)phosphonic acid |
Transesterification and Other Ester Manipulations
The ethyl groups of the phosphonate ester can be exchanged for other alkyl or aryl groups via transesterification. This reaction is typically performed by heating the diethyl phosphonate with an excess of a different alcohol (ROH) in the presence of a catalyst, such as the corresponding sodium alkoxide. google.comwikipedia.org For high-boiling alcohols, the equilibrium can be driven towards the product by removing the ethanol generated during the reaction. wikipedia.org
Selective esterification of phosphonic acids can also be achieved. For example, using triethyl orthoacetate allows for either mono- or diesterification depending on the reaction temperature. nih.gov At 30°C, monoesters are formed, while at higher temperatures, diesters are the predominant product. nih.gov
Participation in Multicomponent and Cascade Reactions
The bifunctional nature of this compound makes it an ideal substrate for multicomponent and cascade reactions, where multiple bonds are formed in a single operation. The nitro group can act as a potent electron-withdrawing group, activating the adjacent methylene (B1212753) for nucleophilic attack (e.g., in Michael additions), or it can be a precursor to a nucleophilic amine after reduction. researchgate.netmetu.edu.tr The phosphonate moiety can participate in reactions like the Horner-Wadsworth-Emmons olefination or Pudovik-type additions. beilstein-journals.orgresearchgate.net
For example, this compound can participate in organocatalyzed cascade reactions. A sequence could involve a Michael addition of a nucleophile to an α,β-unsaturated system, followed by a Michael addition of the resulting enolate to the nitroalkene functionality derived from this compound. researchgate.net Such sequences allow for the rapid construction of complex cyclic and acyclic structures with high stereocontrol. researchgate.netmdpi.com
Multicomponent reactions (MCRs) involving diethyl phosphonate are well-documented for the synthesis of heterocyclic phosphonates. beilstein-journals.orgnih.gov By analogy, this compound could be used in similar MCRs, such as a Kabachnik-Fields reaction. In a potential three-component reaction, an aldehyde, an amine (or ammonia), and this compound could condense to form a more complex α-aminophosphonate derivative, with the nitro group available for further transformations. nih.gov The phosphine-triggered multicomponent reaction of arynes and aldehydes also showcases the diverse reactivity of organophosphorus compounds in complex transformations. rsc.orgrsc.org
Stereoselective Reactions and Chiral Product Derivatization of this compound
The presence of a prochiral center at the carbon adjacent to the nitro group and the versatile reactivity of the nitro and phosphonate functionalities make this compound a valuable substrate for stereoselective synthesis. Chiral catalysts, including both metal complexes and organocatalysts, have been effectively employed to control the stereochemical outcome of reactions involving this compound and its analogs, leading to the formation of enantioenriched products.
A prominent stereoselective transformation involving this compound is the asymmetric Michael addition. In this reaction, the phosphonate acts as a nucleophile, adding to various electrophiles in the presence of a chiral catalyst. The resulting products, chiral β-substituted-β-nitrophosphonates, are versatile intermediates for the synthesis of a range of valuable chiral molecules, including β-aminophosphonic acids.
Organocatalysis has emerged as a powerful tool for the enantioselective Michael addition of phosphonates to nitroalkenes. Chiral bifunctional catalysts, such as squaramides and cinchona alkaloids, have demonstrated high efficiency in promoting these reactions with excellent stereocontrol. For instance, the addition of phosphonates to nitroalkenes catalyzed by chiral squaramides can proceed with high yields and enantioselectivities. nih.gov Although direct studies with this compound as the nucleophile are not extensively documented, the principles established with similar phosphonates are applicable.
A notable example is the stereoselective Michael addition of phosphonate-stabilized carbanions to nitroalkenes. Research has shown that the reaction between a phosphonate and a nitroalkene in the presence of a chiral catalyst system, such as a cinchonine-lithium complex, can yield γ-nitrophosphonates with high diastereoselectivity and enantioselectivity. researchgate.net This approach highlights a viable pathway for the stereocontrolled functionalization of the carbon alpha to the phosphonate group in this compound.
The following table summarizes representative results for the asymmetric Michael addition of phosphonates to nitroalkenes, illustrating the potential for achieving high stereoselectivity in reactions involving this compound.
| Catalyst | Electrophile | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Cinchonine-Li Complex | Aromatic Nitroalkenes | Toluene | up to 98:2 | up to 99% | researchgate.net |
| Squaramide | trans-β-Nitrostyrene | Toluene | - | up to 98% | nih.gov |
| Takemoto-type Thiourea (B124793) | Nitroalkenes | Not Specified | >95:5 | up to 81% | nih.gov |
The chiral β-nitrophosphonates obtained from these stereoselective reactions are valuable precursors for further derivatization. A key transformation is the reduction of the nitro group to an amine, which provides access to chiral β-aminophosphonic acids and their derivatives. These compounds are of significant interest due to their biological activities. nih.gov The reduction can be achieved using various methods, such as catalytic hydrogenation, preserving the stereochemical integrity of the newly formed chiral center.
Furthermore, the resulting chiral aminophosphonates can be further functionalized. For example, the amino group can be acylated or alkylated to introduce additional diversity. The phosphonate ester can also be hydrolyzed to the corresponding phosphonic acid, which can be important for biological applications. The versatility of these chiral building blocks makes them attractive targets in medicinal chemistry and materials science.
Another potential pathway for chiral product derivatization involves the transformation of the nitro group into a carbonyl group via the Nef reaction. This would lead to the formation of chiral γ-ketophosphonates, which are also versatile synthetic intermediates. rsc.org The stereoselective reduction of this ketone could then introduce a second chiral center with high diastereocontrol.
Mechanistic Investigations and Elucidation of Reaction Dynamics
Detailed Mechanistic Pathways of Diethyl (2-nitroethyl)phosphonate Synthesis
The synthesis of this compound is primarily achieved through the Michael addition of diethyl phosphite (B83602) to nitroethylene (B32686). This reaction, while seemingly straightforward, involves a series of nuanced mechanistic steps that are influenced by reaction conditions and the nature of the catalyst employed.
Analysis of Nucleophilic Addition Processes
The core of the synthesis lies in the nucleophilic character of diethyl phosphite. Diethyl phosphite exists in equilibrium between its pentavalent phosphonate (B1237965) form and a trivalent phosphite form, with the latter being the active nucleophilic species in many reactions. The addition to nitroethylene, a potent Michael acceptor due to the strong electron-withdrawing nature of the nitro group, is initiated by the attack of the phosphorus atom on the β-carbon of the nitroalkene.
In a base-catalyzed process, a base (B:) abstracts the acidic proton from diethyl phosphite to generate the more potent nucleophile, the diethyl phosphite anion. This anion then undergoes a conjugate addition to nitroethylene. The reaction proceeds through a transition state where the new carbon-phosphorus bond is being formed.
Alternatively, acid catalysis can be employed to activate the nitroalkene, rendering it more electrophilic and susceptible to attack by the neutral diethyl phosphite. Lewis acids, for instance, can coordinate to the oxygen atoms of the nitro group, increasing the partial positive charge on the β-carbon.
Recent advancements have also highlighted the use of organocatalysts, such as bifunctional thioureas or squaramides, which can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding interactions, facilitating the nucleophilic addition under mild conditions. nih.govresearchgate.net
Characterization of Key Intermediates (e.g., Zwitterionic, Enolates)
The nucleophilic addition of diethyl phosphite to nitroethylene is postulated to proceed through short-lived, highly reactive intermediates. While direct spectroscopic observation of these intermediates for this specific reaction is challenging and not extensively documented in the literature, mechanistic studies of related reactions provide strong evidence for their existence.
Zwitterionic Intermediates: In the absence of a strong base, the reaction can be envisioned to proceed through a zwitterionic intermediate. The initial attack of the trivalent phosphorus of diethyl phosphite on the β-carbon of nitroethylene would lead to the formation of a species with a positive charge on the phosphorus and a negative charge delocalized over the α-carbon and the nitro group. Theoretical studies on similar [3+2] cycloaddition reactions involving nitrones have supported the possibility of stepwise, zwitterionic mechanisms. nih.gov
Mechanistic Studies of this compound Transformations
This compound is not merely a synthetic endpoint but also a versatile intermediate for further chemical transformations. Mechanistic studies of these subsequent reactions are crucial for understanding and controlling the synthesis of more complex molecules.
Unraveling Complex Rearrangement Mechanisms
While specific rearrangement reactions starting directly from this compound are not extensively detailed in the literature, the broader class of β-keto phosphonates, which share structural similarities, are known to undergo rearrangements. For instance, the phosphonate–phosphate (B84403) rearrangement involves the migration of a phosphoryl group. nih.gov Although not a direct analogue, such studies provide a framework for postulating potential rearrangement pathways for this compound under specific conditions, likely involving the interplay between the phosphonate and nitro functionalities.
Elucidation of Reaction Selectivities (Regio-, Diastereo-, Enantioselectivity)
The synthesis and transformation of this compound present interesting challenges in controlling selectivity.
Regioselectivity: The addition of diethyl phosphite to nitroethylene is highly regioselective, with the nucleophilic phosphorus atom exclusively attacking the β-carbon of the nitroalkene. This is a direct consequence of the powerful electron-withdrawing effect of the nitro group, which polarizes the carbon-carbon double bond, making the β-position the primary site for nucleophilic attack.
Diastereoselectivity: When the nitroalkene or the phosphite contains pre-existing chiral centers, the formation of diastereomers is possible. Studies on the conjugate addition to chiral nitroalkenes derived from (+)-camphorsulfonic acid have demonstrated that diastereoselectivity can be achieved, albeit with varying degrees of success depending on the nucleophile and reaction conditions. nih.gov The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the prochiral nitroalkene, influenced by steric and electronic factors of the chiral auxiliary.
Enantioselectivity: The asymmetric synthesis of this compound and related compounds has been a significant area of research. The use of chiral catalysts is paramount in achieving high enantioselectivity.
| Catalyst Type | General Mechanism | Key Factors Influencing Enantioselectivity |
| Chiral Lewis Acids | Coordination to the nitro group of nitroethylene, creating a chiral environment and directing the nucleophilic attack of diethyl phosphite to one face of the double bond. | The steric and electronic properties of the chiral ligand, the nature of the metal center, and the reaction temperature. |
| Chiral Brønsted Acids | Protonation of the nitro group, enhancing its electrophilicity, while the chiral counterion directs the incoming nucleophile. | The acidity and steric bulk of the catalyst. |
| Bifunctional Organocatalysts (e.g., thioureas, squaramides) | Simultaneous activation of both the nitroalkene (via hydrogen bonding to the nitro group) and the diethyl phosphite (via hydrogen bonding to the P=O group or deprotonation by a basic moiety). researchgate.net | The specific arrangement of the hydrogen-bond donating and accepting groups on the chiral scaffold. |
Mechanistic studies, including DFT calculations, on related systems have shown that the stereochemistry is often controlled by steric repulsion between the catalyst and the reactants in the transition state. mdpi.com
Influence of Catalysis on Reaction Mechanisms
Catalysis is fundamental to controlling the synthesis of this compound, influencing not only the reaction rate but also the mechanistic pathway and selectivity.
Base Catalysis: As previously mentioned, bases like triethylamine (B128534) or DBU facilitate the deprotonation of diethyl phosphite, generating a more reactive nucleophile. The catalytic cycle involves the deprotonation of the phosphite, nucleophilic attack on nitroethylene, and subsequent proton transfer to the nitronate intermediate, regenerating the catalyst.
Lewis Acid Catalysis: Lewis acids enhance the electrophilicity of nitroethylene. The catalyst coordinates to the nitro group, lowering the LUMO energy of the alkene and accelerating the nucleophilic attack. The catalyst is released upon protonation of the intermediate.
Organocatalysis: Chiral organocatalysts offer a powerful strategy for enantioselective synthesis. The mechanism often involves a complex network of non-covalent interactions. For instance, a bifunctional thiourea (B124793) catalyst can form a hydrogen-bonded complex with both the diethyl phosphite and nitroethylene, bringing them into close proximity within a chiral environment and lowering the activation energy for the stereoselective addition. The product is then released, and the catalyst is regenerated to complete the catalytic cycle. The efficiency and enantioselectivity are highly dependent on the catalyst structure, solvent, and temperature. nih.gov
Advanced Spectroscopic and Structural Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and environment of individual atoms. For Diethyl (2-nitroethyl)phosphonate, a combination of ¹H, ¹³C, and ³¹P NMR experiments allows for a complete assignment of its structure.
Proton (¹H) NMR for Aliphatic and Aromatic Environments
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within its aliphatic structure. Based on the analysis of structurally similar compounds, such as Diethyl (2-bromoethyl)phosphonate nih.govchemicalbook.com, the following spectral characteristics can be predicted.
The ethoxy groups will give rise to two sets of signals. The methyl protons (CH₃) are expected to appear as a triplet at approximately 1.3 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (OCH₂) of the ethoxy groups are predicted to be a quartet around 4.1 ppm, arising from coupling to the methyl protons and an additional splitting due to coupling with the phosphorus atom (³JHP).
The ethyl chain attached to the phosphorus atom will also produce characteristic signals. The methylene group adjacent to the phosphorus atom (P-CH₂) is expected to resonate as a multiplet, likely a doublet of triplets, around 2.4 ppm. This complexity arises from coupling to both the adjacent methylene group and the phosphorus atom (²JHP). The methylene group bearing the nitro functionality (CH₂-NO₂) is predicted to appear as a multiplet around 4.6 ppm, shifted significantly downfield due to the strong electron-withdrawing nature of the nitro group.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| OCH₂CH₃ | ~1.3 | Triplet (t) | JHH ≈ 7 |
| P-CH₂- | ~2.4 | Doublet of Triplets (dt) | ²JHP ≈ 18, ³JHH ≈ 7 |
| O CH₂CH₃ | ~4.1 | Doublet of Quartets (dq) | ³JHP ≈ 8, ³JHH ≈ 7 |
| -CH₂NO₂ | ~4.6 | Triplet of Doublets (td) | ³JHH ≈ 7, ³JHP ≈ 12 |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single peak, with its chemical shift influenced by its local electronic environment and coupling to the phosphorus atom.
The methyl carbons (CH₃) of the ethoxy groups are expected to resonate at approximately 16 ppm, appearing as a doublet due to coupling with the phosphorus atom (³JCP). The methylene carbons of the ethoxy groups (OCH₂) will likely be found around 63 ppm, also as a doublet (²JCP).
The carbons of the 2-nitroethyl chain will be significantly affected by their proximity to the phosphorus and nitro groups. The carbon atom directly bonded to the phosphorus (P-CH₂) is predicted to appear as a doublet around 25 ppm with a large one-bond coupling constant (¹JCP). The carbon bearing the nitro group (CH₂-NO₂) is expected to be shifted downfield to around 75 ppm and will also exhibit coupling to the phosphorus atom (²JCP), appearing as a doublet.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to P-coupling) |
| OCH₂C H₃ | ~16 | Doublet (d) |
| P -CH₂- | ~25 | Doublet (d) |
| O CH₂CH₃ | ~63 | Doublet (d) |
| -C H₂NO₂ | ~75 | Doublet (d) |
Phosphorus (³¹P) NMR for Phosphorus Atom Environment
³¹P NMR spectroscopy is a highly sensitive and diagnostic tool for characterizing organophosphorus compounds, providing direct information about the chemical environment of the phosphorus atom. The chemical shift of the phosphorus nucleus is influenced by the nature of the substituents attached to it.
For this compound, a single resonance is expected in the ³¹P NMR spectrum. Based on data for similar phosphonates, the chemical shift is predicted to be in the range of +20 to +30 ppm (relative to 85% H₃PO₄). For instance, diethyl ethylphosphonate exhibits a chemical shift around +32 ppm. The electron-withdrawing nitro group on the ethyl chain is likely to cause a slight upfield shift compared to a simple alkylphosphonate. In a proton-coupled ³¹P NMR spectrum, this signal would be split into a complex multiplet due to coupling with the protons on the adjacent carbon atoms. However, ³¹P NMR spectra are typically recorded with proton decoupling, resulting in a single sharp peak. huji.ac.iltrilinkbiotech.com
Dynamic NMR Studies for Conformational and Configurational Analysis
While no specific dynamic NMR studies on this compound have been reported, this technique could be employed to investigate conformational dynamics. The rotation around the C-C and C-P bonds in the 2-nitroethylphosphonate fragment could potentially be hindered at low temperatures. Variable temperature NMR experiments could reveal information about the energy barriers for these rotational processes and the preferred conformations of the molecule in solution. Such studies are crucial for a deeper understanding of the molecule's three-dimensional structure and reactivity.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.
The most prominent and diagnostic peaks would be those corresponding to the nitro group (NO₂). The asymmetric stretching vibration of the N-O bond is anticipated to appear as a strong band in the region of 1550-1560 cm⁻¹, while the symmetric stretching vibration should produce a strong band around 1370-1380 cm⁻¹.
The phosphoryl group (P=O) will also give rise to a strong absorption band, typically observed in the range of 1240-1260 cm⁻¹. The P-O-C stretching vibrations are expected to cause a series of strong bands in the fingerprint region, generally between 1020 and 1050 cm⁻¹. The C-H stretching vibrations of the ethyl groups will be observed in the 2850-3000 cm⁻¹ region.
Predicted Diagnostic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | Stretching | 2850-3000 | Medium-Strong |
| NO₂ | Asymmetric Stretching | 1550-1560 | Strong |
| NO₂ | Symmetric Stretching | 1370-1380 | Strong |
| P=O | Stretching | 1240-1260 | Strong |
| P-O-C | Stretching | 1020-1050 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₁₄NO₅P), the calculated exact mass is 211.0558 Da. HRMS analysis would be expected to provide a measured mass very close to this theoretical value, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 211 might be observed, although it could be weak due to the lability of the nitro group. Common fragmentation pathways for organophosphonates include cleavage of the P-C and O-C bonds.
Key fragment ions that might be observed include:
Loss of the nitro group: [M - NO₂]⁺ at m/z 165.
Loss of an ethoxy group: [M - OC₂H₅]⁺ at m/z 166.
Loss of ethylene (B1197577) from the nitroethyl chain: [M - C₂H₄]⁺, followed by rearrangement.
Cleavage of the P-C bond: This could lead to fragments corresponding to the diethyl phosphonate (B1237965) moiety and the nitroethyl cation.
Ions characteristic of the diethyl phosphonate group: Fragments at m/z 137, 109, and 81 are commonly observed for diethyl phosphonates.
The precise mass measurement of these fragment ions by HRMS would further corroborate the proposed structure of this compound.
X-ray Crystallography for Solid-State Structure and Conformational Insights
As of the latest available research, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible literature. While crystallographic data exists for structurally related phosphonate compounds, direct experimental determination of the solid-state structure, including precise bond lengths, bond angles, and the specific conformation of this compound, remains an area for future investigation.
For analogous compounds, X-ray crystallography has proven to be an invaluable tool for elucidating detailed three-dimensional molecular architecture. For instance, studies on other diethyl phosphonate derivatives have successfully characterized the tetrahedral geometry around the phosphorus atom and have identified intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govnih.gov In related structures, typical bond lengths for P-O and P-C have been determined, providing a reference for what might be expected for this compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules and predict their reactivity. jocpr.com DFT calculations, particularly using hybrid functionals like B3LYP, have proven to be a suitable and precise method for studying the molecular structure of organophosphorus compounds. jocpr.comresearchgate.net
The reactivity of a molecule is fundamentally linked to its electronic properties, such as the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net The energy gap between these frontier orbitals is a critical indicator of chemical reactivity. researchgate.net
For molecules structurally related to Diethyl (2-nitroethyl)phosphonate, such as phosphorylated analogues of nitroethene, conceptual DFT (CDFT) has been used to quantify their reactivity. mdpi.com Analysis of CDFT reactivity indices, including electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), allows for a precise classification of a molecule's reactive nature. mdpi.com For instance, in a study on bis(2-chloroethyl) 2-nitroethenylphosphonate, a close analogue, the compound was classified as a strong electrophile and a marginal nucleophile based on its calculated indices. mdpi.com This strong electrophilic character is attributed to the electron-withdrawing effects of both the nitro and phosphonate (B1237965) groups, making the carbon-carbon double bond susceptible to nucleophilic attack.
Table 1: Conceptual DFT Reactivity Indices for a Nitroethenylphosphonate Analogue Calculated at the B3LYP/6-31G(d) level of theory.
| Index | Definition | Value (eV) | Classification |
| ω (Electrophilicity) | μ²/2η | 3.33 | Strong Electrophile |
| N (Nucleophilicity) | EHOMO(Nu) - EHOMO(TCE) | 1.96 | Marginal Nucleophile |
| Source: Adapted from findings on bis(2-chloroethyl) 2-nitroethenylphosphonate. mdpi.com |
Local reactivity, which predicts the specific atoms within a molecule that will participate in a reaction, can be determined using Parr functions. These functions identify the most electrophilic and nucleophilic sites within the molecule, guiding predictions of regioselectivity in polar reactions. mdpi.com
Molecular Electron Density Theory (MEDT) for Reaction Pathway and Bonding Analysis
While DFT focuses on ground-state properties, Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity by analyzing the changes in electron density along a reaction pathway. nih.gov Proposed by Luis R. Domingo, MEDT posits that the capability for electron density to change, rather than molecular orbital interactions, is responsible for molecular reactivity. nih.govencyclopedia.pub
MEDT studies have been applied to reactions involving nitroalkene phosphonates, such as their participation in Diels-Alder cycloadditions. mdpi.com These investigations reveal that such reactions often proceed through a one-step mechanism. mdpi.com A key concept in MEDT is the Global Electron Density Transfer (GEDT), which quantifies the flux of electron density from the nucleophile to the electrophile at the transition state. encyclopedia.pub A significant GEDT value is indicative of a polar reaction mechanism. encyclopedia.pub
To gain deeper insight into the specifics of bond formation, MEDT is often paired with Bonding Evolution Theory (BET). mdpi.com BET provides a detailed timeline of bond formation and breaking by analyzing the topological changes of the Electron Localization Function (ELF) along the reaction coordinate. mdpi.comencyclopedia.pub For the Diels-Alder reaction between a nitroethenylphosphonate analogue and anthracene, BET analysis showed a non-concerted, two-stage, one-step mechanism. mdpi.com The analysis detailed the precise phases of the reaction where the new carbon-carbon single bonds were formed, revealing that bond formation occurs through the coupling of pseudoradical centers that are generated during the reaction. mdpi.com
Computational Prediction and Rationalization of Stereoselectivity
The stereochemical outcome of a chemical reaction is a critical aspect of synthesis. Computational chemistry has become an invaluable tool for both predicting and rationalizing the stereoselectivity of organic reactions. rsc.org By modeling the potential energy surface of a reaction, chemists can identify the various transition states that lead to different stereoisomeric products (e.g., enantiomers or diastereomers).
The prediction of stereoselectivity relies on the fundamental principles of transition state theory. The stereoisomer that is formed through the transition state of the lowest energy will be the major product. rsc.org Therefore, by accurately calculating the energies of all competing diastereomeric transition states, the stereochemical outcome can be quantitatively predicted. DFT calculations are frequently employed for this purpose, as they provide a good balance of accuracy and computational cost. rsc.org
For reactions involving this compound, such as Michael additions to chiral substrates or reactions employing chiral catalysts, this computational approach can be used to understand the origins of stereocontrol. By analyzing the geometries of the favored and disfavored transition states, researchers can identify the specific non-covalent interactions—such as steric hindrance or stabilizing hydrogen bonds—that are responsible for the observed stereoselectivity. This insight is crucial for the rational design of new and more effective asymmetric catalysts and synthetic methods. rsc.org
Analysis of Transition States and Activation Energies for Synthetic Reactions
The kinetic feasibility of a proposed reaction mechanism is determined by its activation energy (ΔEa), which is the energy difference between the reactants and the highest-energy transition state (TS) on the reaction pathway. Computational chemistry provides a direct method for locating TS structures and calculating their energies, offering quantitative insights into reaction rates. mdpi.com
For reactions involving nitro-substituted phosphonates, theoretical studies have successfully mapped out the energetic profiles. In the MEDT study of a Diels-Alder reaction with a nitroethenylphosphonate analogue, the reaction was found to proceed via an initial molecular complex (MC), which is a stable species where the reactants are held together by weak intermolecular forces. mdpi.com This complex was found to be energetically lower than the separated reactants. mdpi.com From this complex, the system must overcome a significant energy barrier to reach the transition state before proceeding to the final products. mdpi.com The formation of the final cycloaddition product was found to be an exothermic process. mdpi.com
Table 2: Calculated Energy Profile for the Diels-Alder Reaction of a Nitroethenylphosphonate Analogue with Anthracene Relative energies calculated at the B3LYP/6-31G(d) level in benzene (B151609) solution.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Separated Reagents | 0.0 |
| MC1 | Molecular Complex | -1.6 |
| TS1 | Transition State | +22.4 |
| Product | Cycloaddition Product | -13.0 |
| Source: Data from the reaction of bis(2-chloroethyl) 2-nitroethenylphosphonate. mdpi.com |
Such analyses are vital for comparing competing reaction pathways, understanding the effects of catalysts (which lower the activation energy), and explaining experimental observations regarding reaction rates and conditions.
Conformational Analysis and Intermolecular Interactions through Modeling
Molecules that are not rigid, like this compound, can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers and understand the energetic relationships between them. Computational modeling, using methods like molecular mechanics or DFT, is a primary tool for this purpose. nih.govmdpi.com
Studies on structurally related N,N-diethyl amides and other flexible phosphonates have shown that these molecules often exist as an equilibrium of several stable conformers in the gas phase and in solution. nih.govmdpi.com These conformers are typically described by terms such as gauche, anti, cis, and syn, which denote the relative orientations of key functional groups. nih.gov The relative stability of each conformer is determined by a delicate balance of steric repulsion and stabilizing intramolecular interactions, such as hydrogen bonds (e.g., C-H···O) and orbital interactions. nih.govmdpi.com
The polarity of the solvent can also influence the conformational equilibrium. nih.gov More polar conformers are often favored in polar solvents. Computational methods like the Polarisable Continuum Model (PCM) can be used to simulate these solvent effects and predict how the population ratio of conformers changes with the solvent environment. nih.gov For this compound, it is expected that different rotational conformers exist, defined by the rotation around the C-C and C-P bonds. A hypothetical analysis, analogous to studies on similar molecules, might yield the relative stabilities shown in the table below.
Table 3: Illustrative Conformational Analysis Data This table is a hypothetical example based on typical findings for flexible phosphonates.
| Conformer | Dihedral Angle (O=P-C-C) | Relative Energy (kcal/mol) | Predicted Population (%) |
| Gauche | ~60° | 0.0 | 75 |
| Anti | ~180° | 0.9 | 25 |
| Note: The actual values for this compound would require a specific computational study. |
Understanding the preferred conformation is important as the three-dimensional shape of a molecule can significantly impact its reactivity and biological interactions.
Applications of Diethyl 2 Nitroethyl Phosphonate in Advanced Organic Synthesis
Building Blocks for Complex Organic Molecules
The unique combination of a nitro group and a phosphonate (B1237965) ester within the same molecule renders Diethyl (2-nitroethyl)phosphonate a valuable C2-building block for the assembly of more complex molecular architectures. Its reactivity can be strategically harnessed to introduce both a phosphonate group, a known pharmacophore and structural mimic of phosphate (B84403), and a nitrogen-containing functionality.
One of the most powerful applications of this compound is as a precursor for the synthesis of heterocyclic compounds bearing a phosphonate substituent. The nitro group is a key functional handle that can be transformed into an amine, which can then participate in intramolecular cyclization reactions.
A primary route involves the reduction of the nitro group to a primary amine, yielding Diethyl (2-aminoethyl)phosphonate. This amino phosphonate is a crucial intermediate for building nitrogen-containing rings. For example, subsequent acylation of the amine followed by intramolecular cyclization can lead to the formation of phosphonate-substituted lactams, which are core structures in various biologically active molecules.
Furthermore, this compound can participate in cycloaddition reactions. While direct examples are not prevalent in the literature, the analogous reactivity of nitroalkenes is well-established. For instance, [3+2] cycloaddition reactions between a related phosphonate-containing species and a suitable dipole could theoretically construct five-membered heterocyclic rings. The reduction of the nitro group in the resulting cycloadduct would then provide access to functionalized pyrrolidines containing a phosphonate group. Research has demonstrated the synthesis of functionalized (pyrrolidin-2-yl)phosphonates through cycloaddition strategies involving related phosphonate nitrones, highlighting the feasibility of such approaches.
The general strategy for heterocycle synthesis from this compound typically follows a reduction-cyclization pathway, as outlined in the table below.
| Heterocycle Class | Synthetic Strategy | Key Intermediate |
| Phosphonylated Lactams | Reduction of nitro group, acylation, intramolecular cyclization | Diethyl (2-aminoethyl)phosphonate |
| Phosphonylated Pyrrolidines | Reduction of nitro group, reaction with a four-carbon electrophile, cyclization | Diethyl (2-aminoethyl)phosphonate |
| Phosphonylated Pyrazoles/Pyrimidines | Reaction with 1,2- or 1,3-dinucleophiles (e.g., hydrazine, amidines) after transformation of the nitroethyl group | Modified phosphonate derivatives |
This table represents potential synthetic routes based on the known reactivity of nitro compounds and phosphonates.
The dual functionality of this compound makes it an excellent starting material for a variety of specialized organic compounds, particularly those with biological relevance.
The most direct transformation is the reduction of the nitro group to an amine, yielding Diethyl (2-aminoethyl)phosphonate . kyushu-u.ac.jp This product is a structural analog of β-alanine and GABA (γ-aminobutyric acid), where the carboxylic acid group is replaced by a phosphonic acid diethyl ester. Aminophosphonates are known for their wide range of biological activities, including roles as enzyme inhibitors, antibiotics, and pharmacological agents. gjesr.com The C-P bond in these compounds is highly stable to hydrolysis compared to the P-O-C bond in phosphate esters, making them effective and bioavailable mimics of natural phosphates and amino acid transition states.
The synthesis of Diethyl (2-aminoethyl)phosphonate can be achieved through various reduction methods, including catalytic hydrogenation. This amino phosphonate can then be further functionalized. For example, acylation of the amino group can produce a range of N-acyl-aminoethylphosphonates, which can be explored for their own biological activities or used in peptide synthesis.
Another key transformation is the Henry reaction (nitroaldol reaction). The active methylene (B1212753) group α-to the nitro group can be deprotonated with a base and reacted with aldehydes or ketones. This C-C bond-forming reaction elongates the carbon chain and introduces a hydroxyl group, leading to γ-nitro-β-hydroxyphosphonates. These highly functionalized products can serve as precursors for complex polyfunctionalized acyclic systems or be cyclized into new heterocyclic structures.
| Precursor Compound | Synthetic Transformation from this compound | Potential Applications |
| Diethyl (2-aminoethyl)phosphonate | Reduction of the nitro group (e.g., catalytic hydrogenation) | Bioisostere of β-amino acids, enzyme inhibitors, building block for peptidomimetics. kyushu-u.ac.jpgjesr.com |
| γ-Nitro-β-hydroxyphosphonates | Henry reaction with aldehydes/ketones | Precursors to amino alcohols, complex acyclic molecules. |
| Diethyl (2-oximinoethyl)phosphonate | Isomerization/tautomerization under specific conditions | Intermediate for synthesis of α-aminophosphonates or other nitrogen-containing compounds. |
Contributions to the Development of Novel Synthetic Methodologies
This compound and related β-nitro phosphonates are central to the development of new synthetic methods, particularly in the area of asymmetric synthesis. The formation of these compounds often relies on the Michael addition of a dialkyl phosphite (B83602) to a nitroalkene, a reaction that has been a fertile ground for the development of novel organocatalysts. rsc.org
The conjugate addition of dialkyl phosphites to nitroalkenes is a highly atom-economical method for creating a C-P and a C-C bond simultaneously. Research has focused extensively on rendering this reaction enantioselective. Various chiral organocatalysts, such as bifunctional thioureas, squaramides, and cinchona alkaloids, have been successfully employed to produce chiral β-nitro phosphonates in high yields and with excellent enantioselectivities. researchgate.net These methodologies provide access to enantiomerically enriched building blocks that are precursors to chiral β-amino phosphonates, which are of high interest in medicinal chemistry.
The reactivity of the nitroalkyl moiety itself also contributes to synthetic methodology. The Nef reaction, for instance, can convert the nitroalkyl group of this compound into a carbonyl group, yielding Diethyl (2-oxoethyl)phosphonate. This transformation provides a route from a nitro compound to a β-ketophosphonate, which is another extremely useful class of synthetic intermediates, notably for Horner-Wadsworth-Emmons reactions.
Integration into Total Synthesis Strategies of Complex Natural Products
While no published total syntheses explicitly report the use of this compound as a starting material, its potential utility can be inferred from the widespread use of both phosphonate-containing and nitro-functionalized building blocks in the synthesis of natural products. metu.edu.tr
Phosphonates are incorporated into natural product synthesis to create analogs with improved stability and biological activity. For instance, phosphonate analogs of natural phosphates like cyclophostin (B1669515) have been synthesized to probe enzyme mechanisms and develop potent inhibitors. chemicalbook.com this compound represents a readily available source of a C2-phosphonate fragment that could be incorporated into such synthetic strategies.
Nitro compounds are also powerful intermediates in total synthesis. Their ability to act as masked amino groups, their activating effect on adjacent protons for C-C bond formation, and their role as Michael acceptors make them versatile tools. For example, the enantioselective Michael addition to nitroolefins has been a key step in the total synthesis of bioactive compounds like (R)-(-)-baclofen. metu.edu.tr
Given these precedents, this compound could be envisioned as a key building block in the synthesis of natural product analogs containing a β-aminoethylphosphonate moiety. The strategy would involve an early-stage incorporation of the phosphonate via a Michael addition, followed by elaboration of the rest of the molecule and a late-stage reduction of the nitro group to unmask the amine. This approach would deliver the phosphonate group, a crucial bioisostere, embedded within the carbon skeleton of the target molecule.
Future Research Directions and Emerging Avenues for Diethyl 2 Nitroethyl Phosphonate
The continued exploration of diethyl (2-nitroethyl)phosphonate and its derivatives is paving the way for significant advancements in synthetic chemistry. Future research is increasingly focused on developing more sustainable, efficient, and versatile methodologies for its synthesis and the creation of novel analogs with tailored properties. These emerging avenues promise to expand the utility of this valuable chemical intermediate.
Q & A
Q. What are the established synthetic routes for preparing diethyl (2-nitroethyl)phosphonate, and how can reaction parameters be optimized for improved yield?
this compound is typically synthesized via the phospha-Michael reaction between dialkyl phosphites and nitroalkenes. A common method involves ionic liquid-promoted reactions, which enhance reaction efficiency. For example, in a study, dimethyl (2-nitro-1-phenylethyl)phosphonate was synthesized with an 81% yield using [BMIm]BF₄ as a solvent and catalyst at room temperature . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of nitroalkenes.
- Catalyst use : Triethylamine or ionic liquids (e.g., [BMIm]BF₄) accelerate the reaction.
- Temperature control : Reactions performed at 0°C reduce side reactions, as seen in the synthesis of diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate .
- Purification : Column chromatography with ethyl acetate/petroleum ether (1:3) effectively isolates the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Key techniques include:
- ³¹P NMR : A singlet near δ 22–25 ppm confirms the phosphonate group. Coupling constants (²Jₚₕ) of ~10–12 Hz indicate adjacent protons .
- ¹H NMR : The nitroethyl group appears as a multiplet at δ 4.8–5.0 ppm (CH₂), while ethoxy groups show doublets at δ 1.2–1.4 ppm (CH₃) and δ 3.6–4.0 ppm (CH₂) .
- IR Spectroscopy : Stretching vibrations at ~1332 cm⁻¹ (NO₂) and 1165 cm⁻¹ (P=O) are diagnostic .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks, e.g., m/z 260 for dimethyl derivatives .
Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?
- Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:3) resolves phosphonates from unreacted nitroalkenes .
- Recrystallization : Slow evaporation of chloroform/methanol (100:1) yields high-purity crystals suitable for X-ray analysis .
- Solvent Extraction : Washing with saturated NaHCO₃ removes acidic byproducts .
Advanced Research Questions
Q. How can crystallographic disorder in this compound derivatives be resolved during X-ray structure determination?
In X-ray diffraction studies, ethyl group disorder is common due to rotational flexibility. Refinement strategies include:
- Multi-conformational modeling : Assign partial occupancies (e.g., 0.786/0.214 for disordered ethyl groups) .
- Restraints : Apply geometric restraints (C–H = 0.93–0.98 Å) and isotropic displacement parameters (Uiso(H) = 1.2–1.5Ueq(C)) .
- Hydrogen bonding analysis : Intermolecular O–H⋯O interactions stabilize the crystal lattice, aiding in resolving disorder .
Q. What mechanistic insights explain regioselectivity in the phospha-Michael addition to nitroalkenes?
The reaction proceeds via a conjugate addition mechanism where the phosphite nucleophile attacks the β-position of the nitroalkene. Key factors influencing regioselectivity:
- Electrophilicity of the nitroalkene : Electron-withdrawing groups (e.g., NO₂) enhance reactivity at the β-carbon .
- Solvent polarity : Polar solvents stabilize the transition state, favoring 1,4-addition over side reactions .
- Catalyst role : Ionic liquids like [BMIm]BF₄ lower activation energy by stabilizing the nitronate intermediate .
Q. How can discrepancies in NMR and chromatographic data be resolved when analyzing this compound purity?
Contradictions often arise from co-eluting impurities or solvent artifacts. Mitigation strategies:
- Multi-technique validation : Cross-check ³¹P NMR (δ 22–25 ppm) with GC-MS retention times (e.g., 4–6 minutes for phosphonates) .
- Distillation : Fractional distillation separates phosphonates (b.p. 94–114°C/58 mmHg) from phosphate byproducts .
- Infrared spectroscopy : The absence of a 4.15-μm band confirms the absence of diethyl phosphonate contaminants .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
